N-methoxy-N-methyl-4-oxo-5-[3-(trifluoromethyl)benzyl]-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-methoxy-N-methyl-4-oxo-5-[3-(trifluoromethyl)benzyl]-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-sulfonamide is a useful research compound. Its molecular formula is C21H22F3N3O4S and its molecular weight is 469.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial and Antimicrobial Properties
Quinoxaline derivatives, including sulfonamide-based compounds, have been extensively studied for their antibacterial and antimicrobial properties. Alavi et al. (2017) demonstrated an efficient method for synthesizing quinoxaline sulfonamides with significant antibacterial activities against Staphylococcus spp. and Escherichia coli, highlighting the potential of quinoxaline derivatives in addressing antibiotic resistance (Alavi et al., 2017).
Neuroprotective Applications
The analogs of quinoxalinedione, such as 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX), have shown neuroprotective effects against cerebral ischemia. Sheardown et al. (1990) found that NBQX, a potent and selective inhibitor of the quisqualate subtype of the glutamate receptor, protects against global ischemia, suggesting its application in neuroprotective therapies (Sheardown et al., 1990).
Anticancer Activity
Quinoxaline derivatives have also been investigated for their anticancer properties. Ghorab et al. (2014) synthesized novel thiophene derivatives with quinoxaline moieties showing considerable cytotoxic activities against the human breast cancer cell line MCF7. Some compounds exhibited higher cytotoxic activities than doxorubicin, a standard chemotherapy medication (Ghorab et al., 2014).
Hybrid Compounds with Pharmacological Activities
Recent research has focused on designing and developing sulfonamide-based hybrid compounds incorporating quinoxaline. These hybrids exhibit a range of pharmacological activities, including antibacterial, anti-neuropathic pain, antitumor, and anti-inflammatory effects, showcasing the versatility of quinoxaline derivatives in drug development (Ghomashi et al., 2022).
Antituberculosis and Antiviral Properties
Quinoxaline-2-carboxylate 1,4-dioxide derivatives have been synthesized and evaluated for their antituberculosis activity. Jaso et al. (2005) reported that certain derivatives show good antitubercular activity, including against drug-resistant strains of M. tuberculosis, pointing to the potential of these compounds in treating tuberculosis (Jaso et al., 2005).
Properties
IUPAC Name |
N-methoxy-N-methyl-4-oxo-5-[[3-(trifluoromethyl)phenyl]methyl]-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxaline-7-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F3N3O4S/c1-25(31-2)32(29,30)16-8-9-17-19(12-16)27(20(28)18-7-4-10-26(17)18)13-14-5-3-6-15(11-14)21(22,23)24/h3,5-6,8-9,11-12,18H,4,7,10,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDDGLYPGZHVZEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(OC)S(=O)(=O)C1=CC2=C(C=C1)N3CCCC3C(=O)N2CC4=CC(=CC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F3N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.